molecular formula C9H8N4O2 B15246321 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 169045-02-7

2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B15246321
CAS No.: 169045-02-7
M. Wt: 204.19 g/mol
InChI Key: FKASHGLHFCVZIH-UHFFFAOYSA-N
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Description

2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that features both an amino group and a triazole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of 2-Amino-5-bromobenzoic acid with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the triazole ring to the benzoic acid core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The triazole ring is known to interact with various biological targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole

Uniqueness

2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the specific positioning of the amino group and the triazole ring on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

169045-02-7

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-amino-5-(1,2,4-triazol-1-yl)benzoic acid

InChI

InChI=1S/C9H8N4O2/c10-8-2-1-6(3-7(8)9(14)15)13-5-11-4-12-13/h1-5H,10H2,(H,14,15)

InChI Key

FKASHGLHFCVZIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)C(=O)O)N

Origin of Product

United States

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